N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide
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Overview
Description
N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 4-fluoro-2-methylphenyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluoro and Methyl Groups: The 4-fluoro-2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluoro-2-methylbenzene and an appropriate alkylating agent.
Amide Formation: The final step involves the formation of the amide bond by reacting the piperidine derivative with acryloyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluoro and methyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propen-2-amide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide
- N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
Uniqueness
N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide is unique due to the specific substitution pattern on the phenyl ring and the presence of the prop-2-enamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-3-15(19)17-13-5-4-8-18(10-13)14-7-6-12(16)9-11(14)2/h3,6-7,9,13H,1,4-5,8,10H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSNUFXKKBPFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCCC(C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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